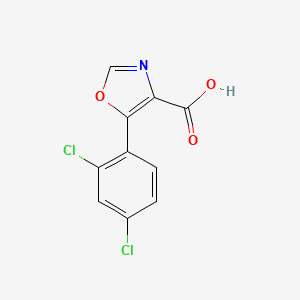
5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The dichlorophenyl group attached to the oxazole ring suggests that the compound may exhibit certain biological activities or could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, methyl 5-substituted oxazole-4-carboxylates can be synthesized by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases, which can then be converted into the corresponding carboxylic acids . Although the specific synthesis of 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure is crucial for the compound's chemical behavior and potential biological activities. The dichlorophenyl group would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For example, they can be converted into carboxamides through the formation of oxazole-4-carboxylic acid chloride followed by reaction with amines . The presence of the dichlorophenyl group could also affect the reactivity of the oxazole ring, potentially leading to selective reactions at certain positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary depending on the substituents attached to the oxazole ring. For example, the introduction of electron-withdrawing groups like chloro substituents can affect the compound's absorption and emission wavelengths, as well as its nonlinear optical properties . The solubility, melting point, and stability of the compound would also be influenced by the nature of the substituents.
科学的研究の応用
Application in Antimicrobial Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Oxazole derivatives have been found to exhibit antimicrobial activities . For instance, Macrooxazoles A–D, new 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives, were isolated from the plant pathogenic fungus Phoma macrostoma .
- Methods of Application : The structures of these compounds were elucidated based on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The new compound 3 exhibited weak-to-moderate antimicrobial activity as well as the known macrocidins 5 and 6 . Moreover, the new compounds 2 and 3, as well as the known compounds 5 and 6, interfered with the biofilm formation of Staphylococcus aureus, inhibiting 65%, 75%, 79%, and 76% of biofilm at 250 µg/mL, respectively .
Application in Anti-Biofilm Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus .
- Methods of Application : The compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi .
- Results or Outcomes : Compounds 5 and 6 also exhibited moderate activity against S. aureus preformed biofilm with the highest inhibition percentage of 75% and 73% at 250 µg/mL, respectively .
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOSDQVNCMKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372336 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid | |
CAS RN |
255876-52-9 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

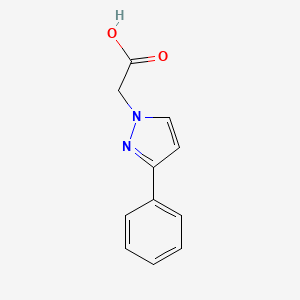
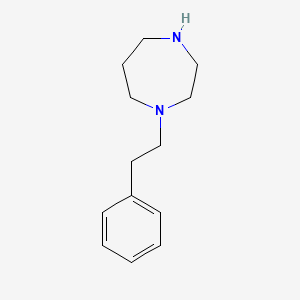
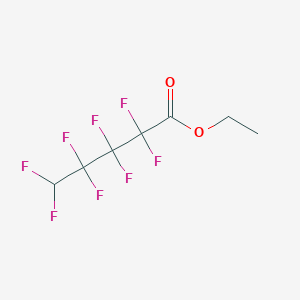
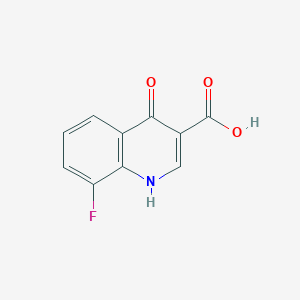
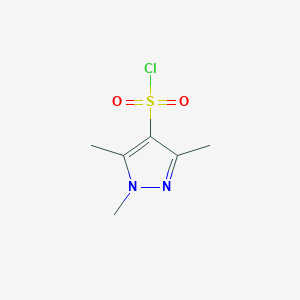

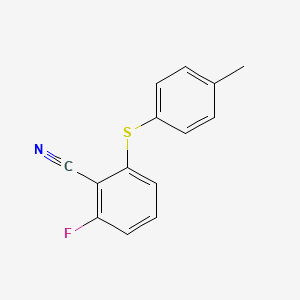

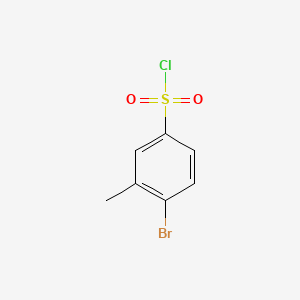


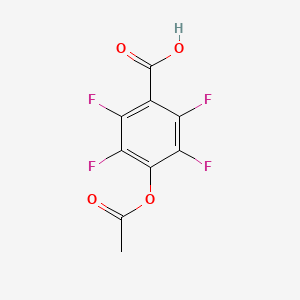
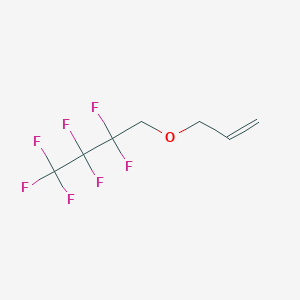
![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)